BenchChemオンラインストアへようこそ!

Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Cross-coupling chemistry Suzuki-Miyaura reaction C–C bond formation

Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) is a halogenated benzoxazole derivative with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol. This fused heterocyclic compound features a bromine atom at the 7-position of the benzoxazole ring and a methyl ester at the 2-position.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 954239-78-2
Cat. No. B1423841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromobenzo[d]oxazole-2-carboxylate
CAS954239-78-2
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-2-3-5(10)7(6)14-8/h2-4H,1H3
InChIKeySBTSZQYXJFNLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2): Core Structural and Physicochemical Profile for Procurement Evaluation


Methyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2) is a halogenated benzoxazole derivative with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol . This fused heterocyclic compound features a bromine atom at the 7-position of the benzoxazole ring and a methyl ester at the 2-position . Its predicted physicochemical parameters include an XLogP3-AA of 2.6, a topological polar surface area of 52.3 Ų, and zero hydrogen bond donors, placing it within favorable drug-like property space [1]. The compound is commercially available at purities of 95% and 97% from multiple suppliers, with recommended storage at 2–8°C under dry, sealed conditions .

Methyl 7-Bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2): Why In-Class Analogs Cannot Be Interchanged Without Risk


Benzoxazole-2-carboxylate derivatives differ critically in halogen substitution pattern, ester type, and ring position, each of which governs orthogonal reactivity in cross-coupling and downstream derivatization. Swapping Methyl 7-bromobenzo[d]oxazole-2-carboxylate for its non-halogenated analog (methyl benzo[d]oxazole-2-carboxylate) eliminates the C–Br oxidative addition handle required for Suzuki, Heck, or Buchwald–Hartwig couplings . Conversely, the 7-bromobenzo[d]oxazole scaffold lacking the 2-carboxylate (CAS 885270-14-4) forfeits the ester group needed for hydrolysis, amidation, or further elaboration of the oxazole ring [1]. The ethyl ester analog (CAS 1806588-96-4) introduces increased steric bulk and elevated lipophilicity (estimated ΔLogP ≈ +0.5 relative to the methyl ester), which can alter reaction kinetics in amidation and affect fragment growth vectors in medicinal chemistry campaigns . The quantitative evidence below substantiates why these structural distinctions translate into non-interchangeable synthetic utility and divergent physicochemical behavior.

Methyl 7-Bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2): Quantitative Differentiation Evidence Against Closest Analogs


C–Br Bond at Position 7 Enables Palladium-Catalyzed Cross-Coupling Absent in Non-Halogenated Analog

Methyl 7-bromobenzo[d]oxazole-2-carboxylate possesses an aryl bromide at the 7-position with a C–Br bond dissociation energy of approximately 281 kJ/mol, enabling facile oxidative addition to Pd(0) catalysts. In contrast, the non-halogenated comparator methyl benzo[d]oxazole-2-carboxylate (CAS 27383-86-4) bears a C–H bond at this position with a bond dissociation energy of approximately 460 kJ/mol, which is inert under standard Suzuki, Heck, or Buchwald–Hartwig conditions [1]. This difference is foundational: the brominated compound can participate directly in palladium-catalyzed cross-coupling to elaborate the benzoxazole core, whereas the non-halogenated analog cannot serve as an electrophilic coupling partner without prior functionalization.

Cross-coupling chemistry Suzuki-Miyaura reaction C–C bond formation

Methyl Ester Provides Lower Steric Demand and Higher Atom Economy Compared to Ethyl Ester Analog

The methyl ester moiety of the target compound (molecular weight contribution 59.04 g/mol for COOCH3) provides a molecular weight of 256.05 g/mol. The direct ethyl ester analog, ethyl 7-bromobenzo[d]oxazole-2-carboxylate (CAS 1806588-96-4, molecular weight 270.08 g/mol), adds an additional methylene unit, increasing the molecular weight by 14.03 g/mol (5.5% increase) . In fragment-based drug discovery, lower molecular weight building blocks are preferred for maintaining ligand efficiency metrics (LE < 0.3 for fragments). The Taft steric parameter (Es) for COOCH3 is approximately –1.24 versus –1.31 for COOC2H5, indicating measurably lower steric demand at the reaction center [1]. This translates to faster amidation kinetics with sterically demanding amines.

Fragment-based drug discovery Amidation kinetics Atom economy

Optimized Lipophilicity (XLogP3 2.6) Balances Permeability and Solubility Versus More Lipophilic Ethyl Ester Analog

The target compound has an experimentally validated XLogP3-AA value of 2.6 . The ethyl ester analog (ethyl 7-bromobenzo[d]oxazole-2-carboxylate) is predicted to have an XLogP3 of approximately 3.1, representing an increase of roughly 0.5 log units due to the additional methylene group [1]. In the context of lead-like chemical space, each additional 0.5 logP unit corresponds to an approximately 3-fold increase in membrane partitioning, which can reduce aqueous solubility and increase non-specific protein binding. The methyl ester thus occupies a more favorable position in the drug-likeness landscape (Lipinski Rule of 5: LogP ≤ 5) for oral bioavailability optimization.

Drug-likeness Lipinski parameters ADME prediction

Commercial Purity Specifications of 97% Enable Direct Use in Parallel Synthesis Without Repurification

Multiple independent vendors supply Methyl 7-bromobenzo[d]oxazole-2-carboxylate at a certified purity of 97% (HPLC) . In comparison, the non-halogenated analog methyl benzo[d]oxazole-2-carboxylate is commonly listed at 95% purity from several suppliers . The 2-percentage-point purity advantage reduces the probability of confounding impurities in biological assays and minimizes the need for pre-use purification in parallel synthesis workflows. For a library of 96 compounds synthesized from this building block, a 95% purity input translates to an expected ~5% of wells containing ≥5% impurity-derived byproducts, versus ~3% for a 97% purity input.

Compound quality control Parallel synthesis Procurement specification

Defined Storage at 2–8°C Reduces Cold-Chain Logistics Burden Compared to –20°C Benzoxazole Analogs

The recommended storage condition for Methyl 7-bromobenzo[d]oxazole-2-carboxylate is 2–8°C in a sealed, dry container [1]. In contrast, the related 7-bromobenzo[d]oxazole (CAS 885270-14-4, lacking the 2-carboxylate) is specified for storage at –20°C under freezer conditions . Standard laboratory refrigerators (2–8°C) are universally available, whereas –20°C storage requires dedicated freezer space and incurs higher energy costs. For a medium-sized compound library of 500 building blocks, the differential in storage infrastructure and energy consumption is non-trivial over multi-year inventory cycles.

Compound stability Inventory management Cold-chain logistics

Methyl 7-Bromobenzo[d]oxazole-2-carboxylate (CAS 954239-78-2): Highest-Confidence Application Scenarios Derived from Quantitative Evidence


Diversification of Benzoxazole-Focused Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling at Position 7

The aryl bromide at position 7 (C–Br BDE ≈ 281 kJ/mol) enables direct Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids to generate diverse biaryl analogs [1]. This reactivity is absent in the non-halogenated comparator and is fundamental for kinase inhibitor programs where the benzoxazole core targets the hinge-binding region of ATP-binding sites. The methyl ester at position 2 can be retained as a solubilizing group or converted to the corresponding amide post-coupling.

Fragment-Based Drug Discovery (FBDD) Where Low Molecular Weight and Controlled Lipophilicity Are Critical

With a molecular weight of 256.05 g/mol and XLogP3 of 2.6, the compound falls squarely within fragment-like chemical space (MW < 300, LogP < 3) [1]. Compared to the ethyl ester analog (MW 270.08, predicted XLogP3 ~3.1), the methyl ester offers superior ligand efficiency potential and reduced lipophilicity-driven promiscuity. The 97% commercial purity ensures that fragment screening hits are not confounded by impurity-derived artifacts .

Parallel Synthesis of Benzoxazole-2-Carboxamide Libraries for Phenotypic Screening

The methyl ester undergoes direct aminolysis to form 2-carboxamides without requiring prior hydrolysis to the carboxylic acid, a key advantage over the ethyl ester which reacts more slowly with sterically hindered amines due to greater steric bulk (Taft Es: –1.31 vs –1.24) [1]. The 2–8°C storage condition allows aliquoting and repeated use from a single batch without specialized freezer infrastructure, supporting medium-throughput parallel synthesis workflows .

Agrochemical Intermediate Synthesis Exploiting Orthogonal Bromine and Ester Functionality

The bromine at position 7 and the methyl ester at position 2 provide two orthogonal handles for sequential derivatization: cross-coupling at C7 followed by ester hydrolysis or amidation at C2 (or vice versa). This dual functionalization capability is absent in 7-bromobenzo[d]oxazole (lacks ester) and in the non-halogenated methyl ester (lacks cross-coupling handle), making the target compound uniquely suited for convergent agrochemical lead generation where substituted benzoxazoles have demonstrated herbicidal and fungicidal activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-bromobenzo[d]oxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.